molecular formula C14H11N3O B1525055 N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide CAS No. 1270779-75-3

N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide

Cat. No. B1525055
M. Wt: 237.26 g/mol
InChI Key: GEROMJDSMDHRIK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate pyridine and phenyl precursors. The exact method would depend on the specific reactions used to introduce the cyano and carboxamide groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the cyano group, and the carboxamide group. Each of these functional groups has distinct reactivity patterns .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in various solvents .

Scientific Research Applications

Fluorescent Labeling for Quantitative Analysis

Compounds structurally related to N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide, such as α,β-unsaturated carbonyl compounds and 2-methylpyridines with specific substituents, have been utilized as fluorescent labeling reagents. This application is particularly valuable in the quantitative analysis of biomolecules, as demonstrated by the use of synthesized reagents for the analysis of carnitine, highlighting their potential in biochemical assays and research (Nakaya et al., 1996).

Medicinal Chemistry and Drug Development

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which share a similar pyridine core and functional groups with the compound of interest, have been identified as potent and selective inhibitors of the Met kinase superfamily. This discovery has implications for the development of targeted therapies for cancer, as one of the analogues demonstrated complete tumor stasis in a human gastric carcinoma model and was advanced into phase I clinical trials (Schroeder et al., 2009).

Organic Synthesis and Catalysis

The catalytic activities of compounds involving pyridine and related structures in organic synthesis have been explored. For instance, aromatic carboxamides and 2-phenylpyridine derivatives can undergo ortho-alkylation with Grignard reagents in the presence of a cobalt catalyst. This reaction showcases the utility of these compounds in constructing complex molecular architectures under mild conditions, emphasizing their role in synthetic organic chemistry (Chen et al., 2011).

Nonlinear Optical Materials and Molecular Docking

Compounds with the pyridine motif have been synthesized and characterized for their nonlinear optical (NLO) properties and potential in molecular docking studies. Such research indicates the role of these compounds in materials science for developing NLO materials and their applications in drug design and development through molecular docking analyses (Jayarajan et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if the compound is a solid, dust formation should be avoided. If it’s a liquid, it should not be ingested or come into contact with the skin .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has pharmaceutical potential, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-17(13-4-2-11(10-15)3-5-13)14(18)12-6-8-16-9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEROMJDSMDHRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C#N)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-cyanophenyl)-N-methylpyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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